molecular formula C9H12S B1614682 Phenyl propyl sulfide CAS No. 874-79-3

Phenyl propyl sulfide

Cat. No.: B1614682
CAS No.: 874-79-3
M. Wt: 152.26 g/mol
InChI Key: NWYDLOBJQIJDGH-UHFFFAOYSA-N
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Description

Significance of Aryl Alkyl Sulfides in Synthetic Methodologies

Aryl alkyl sulfides, which feature a sulfur atom connected to both an aromatic (aryl) and a non-aromatic (alkyl) carbon chain, are particularly important intermediates in organic synthesis. tandfonline.com This structural motif is present in numerous biologically active compounds, including those with potential applications against conditions like asthma, Alzheimer's disease, and cancer. sciencedaily.com The development of efficient and reliable methods for the synthesis of aryl alkyl sulfides is, therefore, a significant area of focus for synthetic chemists. tandfonline.comsciencedaily.com

Evolution of Research Perspectives on Organosulfur Compounds

The study of organosulfur compounds has a rich history, with early research focusing on their fundamental properties and reactions. tandfonline.com Over time, the perspective has shifted towards harnessing their unique reactivity for complex molecular construction. numberanalytics.com Initially, synthetic methods often relied on the use of thiols, which, despite their effectiveness, are often malodorous and toxic. sciencedaily.com This has driven the development of modern, thiol-free synthetic techniques, such as nickel-catalyzed aryl exchange reactions, which offer a more versatile and environmentally benign approach. sciencedaily.comacs.org Furthermore, the role of organosulfur compounds in biological systems and their potential as therapeutic agents have become increasingly prominent areas of investigation. mdpi.com Research into the isotopic evolution of organosulfur compounds also provides valuable insights into geochemical processes. researchgate.netannualreviews.organnualreviews.org

Scope and Objectives of Phenyl Propyl Sulfide (B99878) Research

Phenyl propyl sulfide, with its characteristic structure of a phenyl group and a propyl group attached to a sulfur atom, serves as a representative model for studying the chemistry of aryl alkyl sulfides. Research on this compound aims to elucidate its fundamental chemical and physical properties, develop efficient synthetic methodologies, and explore its reactivity in various chemical transformations. A key objective is to understand how the interplay between the aromatic ring and the alkyl chain influences the behavior of the sulfur atom, thereby providing a basis for its application as a building block in the synthesis of more complex and valuable molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYDLOBJQIJDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236328
Record name Benzene, (propylthio)- (9CI)
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Molecular Weight

152.26 g/mol
Source PubChem
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CAS No.

874-79-3
Record name (Propylthio)benzene
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Record name Phenyl propyl sulfide
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Record name Phenyl propyl sulfide
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Record name Benzene, (propylthio)- (9CI)
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Record name PHENYL PROPYL SULFIDE
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Synthetic Strategies and Methodological Innovations for Phenyl Propyl Sulfide

Utilization of Phenyl Propyl Sulfide (B99878) as a Building Block in Complex Molecular Architectures

Phenyl propyl sulfide and its derivatives serve as versatile organic building blocks in the bottom-up assembly of complex molecular structures. sigmaaldrich.com Their utility stems from the specific chemical reactivity of the sulfide linkage and the structural possibilities offered by the phenyl and propyl groups. These compounds are instrumental in the fields of materials science, medicinal chemistry, and polymer science, where they are used to construct larger, functional systems. sigmaaldrich.comontosight.ai

Integration into Functionalized Organic Frameworks

The incorporation of this compound moieties into larger frameworks, such as metal-organic frameworks (MOFs) or hybrid sol-gels, is an emerging area of interest. Organic building blocks are fundamental components for the modular assembly of these architectures. sigmaaldrich.com While this compound itself may not always act as a primary linker in well-known MOFs, the principle of using functionalized organosulfur compounds is established.

Research has demonstrated the creation of a phenyl propyl-functionalized hybrid sol-gel material. researchgate.net This material was used as a reinforcement on an aluminum strip to create a device for thin-film microextraction, highlighting a practical application of such functionalization. researchgate.net In a related context, metal-organic frameworks like MOF-199 have been employed as highly efficient catalysts for the synthesis of various aryl alkyl sulfides, underscoring the close relationship between MOF chemistry and these sulfur-containing compounds. lookchem.com The use of related building blocks, such as iso-propyl (3,4-(methylenedioxy)phenyl) sulfide, is noted in the context of creating covalent organic frameworks, further supporting the potential of this compound derivatives in the synthesis of porous crystalline structures. fluorochem.co.uk

Table 1: Role of Sulfide-Containing Building Blocks in Framework Materials

Framework Type Role of Sulfide Compound Application Example Source(s)
Hybrid Sol-Gel Phenyl propyl functional group Thin-film microextraction of pollutants researchgate.net
Metal-Organic Framework (MOF) Product of MOF-catalyzed synthesis Catalysis for thioether production lookchem.com

Applications in Medicinal Chemistry Intermediate Synthesis

This compound and its functionalized analogues are valuable intermediates in the synthesis of molecules for medicinal and biological applications. ontosight.ai The sulfide can be readily oxidized to a sulfoxide (B87167), creating a chiral center that is crucial for asymmetric synthesis.

A significant application involves the biotransformation of para-substituted phenyl 3-hydroxypropyl sulfides into chiral sulfoxides. tandfonline.com These sulfoxides are valuable starting materials for synthesizing analogues of Verapamil, a well-known cardiovascular agent. tandfonline.com Similarly, derivatives such as 2-(2', 2'-difluoroethoxy)-6-trifluoromethylphenylpropyl sulfide serve as key intermediates in the synthesis of complex, biologically active molecules like the herbicide penoxsulam. google.comgoogle.com

The broader class of sulfonium (B1226848) compounds, which can be derived from this compound, is of significant interest in medicinal chemistry for its potential antimicrobial and anticancer properties. ontosight.ai Furthermore, chiral sulfinyl imines derived from related structures (N-2-phenyl-2-propyl sulfinyl imines) are used in the asymmetric synthesis of homoallylic amines, which are themselves important building blocks for various medicinal targets. nih.gov

Table 2: this compound Derivatives as Medicinal/Biological Intermediates

Intermediate Target Molecule/Class Field of Application Source(s)
para-substituted Phenyl Propyl Sulfoxides Verapamil Analogues Cardiovascular Agents tandfonline.com
2-(2',2'-difluoroethoxy)-6-trifluoromethylphenylpropyl sulfide Penoxsulam Agrochemicals (Herbicides) google.comgoogle.com
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide (a sulfonium compound) Complex Organic Molecules Medicinal Chemistry ontosight.ai

Precursor for Advanced Polymer Synthesis

The phenylene sulfide unit is the cornerstone of the high-performance polymer poly(phenylene sulfide) (PPS), known for its thermal stability and chemical resistance. google.com While commodity PPS is typically synthesized from simpler monomers, functionalized phenyl sulfide derivatives are being explored as precursors for advanced polymers with tailored properties. google.comacs.org

One advanced application involves the synthesis of novel polymers like poly(phenylene sulfide benzimidazole) (PPSBi). acs.org This material incorporates sulfide linkages for antioxidant capacity and benzimidazole (B57391) groups for high-temperature proton transport, making it suitable for applications such as fuel cell membranes. acs.org

Direct polymerization of phenyl sulfide derivatives has also been achieved. For instance, 4-vinylphenyl tert-butyldimethylsilyl sulfide has been used as a monomer in living anionic polymerizations. acs.org This method allows for the creation of well-defined polymers with thiol functionalities after a deprotection step. acs.org In another innovative approach, cyclic peptides containing allylic sulfides have been synthesized and used in radical ring-opening copolymerization. qut.edu.au This strategy allows for the precise insertion of peptide sequences into the main chain of synthetic polymers, creating advanced bio-hybrid materials. qut.edu.au

Table 3: Phenyl Sulfide Derivatives in Polymer Synthesis

Precursor/Monomer Resulting Polymer Polymerization Method Key Feature/Application Source(s)
Dihalobenzenes and sodium sulfide Poly(phenylene sulfide) (PPS) Polycondensation High-performance thermoplastic google.com
2-(3,5-difluoro)benzimidazole and sodium sulfide Poly(phenylene sulfide benzimidazole) (PPSBi) Nucleophilic Aromatic Substitution High-temperature proton transport acs.org
4-Vinylphenyl tert-butyldimethylsilyl sulfide Poly(4-vinylphenyl sulfide) Anionic Polymerization Functional polymer with protected thiol groups acs.org

Reaction Mechanisms and Kinetic Studies of Phenyl Propyl Sulfide Transformations

Mechanistic Elucidation of Sulfoxide (B87167) Reduction Processes.Current time information in Chatham County, US.researchgate.net

The reduction of sulfoxides, such as phenyl propyl sulfoxide, to their corresponding sulfides is a fundamental transformation in organic synthesis. Current time information in Chatham County, US.ethz.ch Recent methodologies have focused on developing efficient, scalable, and environmentally conscious processes. One such method involves the use of an ethyl vinyl ether/oxalyl chloride mixture, which circumvents the need for metal catalysts or harsh reagents. Current time information in Chatham County, US.

The core of this reduction process lies in the initial electrophilic activation of the sulfoxide. Current time information in Chatham County, US. The reaction commences with the sulfoxide acting as a nucleophile, attacking one of the carbonyl groups of oxalyl chloride. This is followed by an intramolecular rearrangement and the release of carbon dioxide and carbon monoxide, leading to the formation of a highly electrophilic intermediate known as a chlorosulfonium salt. Current time information in Chatham County, US.chemrxiv.org

Once the chlorosulfonium salt is formed, a nucleophilic scavenger is introduced to complete the reduction. Current time information in Chatham County, US. In this specific methodology, ethyl vinyl ether serves as an effective chlorine scavenger. Current time information in Chatham County, US. The nucleophilic vinyl ether attacks the chlorosulfonium salt, which leads to the formation of the corresponding sulfide (B99878) (phenyl propyl sulfide) and a transient chloroacetaldehyde (B151913) enol ether, which subsequently hydrolyzes to non-polluting byproducts. Current time information in Chatham County, US. An alternative nucleophilic scavenger that has been successfully employed is 1,3,5-trimethoxybenzene (B48636) (TMB), which also efficiently traps the electrophilic chlorine from the chlorosulfonium salt intermediate. researchgate.net This pathway highlights a chemoselective deoxygenation process that is applicable to a wide range of functionalized sulfoxides. researchgate.net

The general reaction can be summarized as follows:

Step 1 (Activation): Phenyl Propyl Sulfoxide + Oxalyl Chloride → [Phenyl(propyl)chlorosulfonium] cation + CO₂ + CO + Cl⁻

Step 2 (Reduction): [Phenyl(propyl)chlorosulfonium] cation + Nucleophilic Scavenger → this compound + Scavenger-Cl byproduct

This method is notable for its scalability and tolerance of various functional groups, including hydroxyl groups, amines, and carboxylic acids. chemrxiv.org

The key intermediate in this reduction pathway is the chlorosulfonium salt, specifically the phenyl(propyl)chlorosulfonium ion. Current time information in Chatham County, US. Sulfoxides react with thionyl chloride or oxalyl chloride to initially form a (chlorosulfinyloxy)sulfonium cation, which then decomposes to yield the chlorosulfonium chloride and sulfur dioxide. dicp.ac.cn These salts are characterized by a highly electrophilic sulfur center, making them susceptible to nucleophilic attack. Current time information in Chatham County, US.chemrxiv.orgd-nb.info

The reactivity of the chlorosulfonium salt is central to the success of the reduction. Its formation is rapid at room temperature, and it is generally unstable, reacting immediately with the nucleophilic scavenger present in the mixture. Current time information in Chatham County, US. The stability and reactivity can be influenced by the structure of the sulfoxide. For instance, in the absence of a suitable external nucleophile, some chlorosulfonium salts can undergo side reactions like the Pummerer rearrangement if α-protons are present. dicp.ac.cn However, in the described reduction method, the presence of an efficient scavenger like ethyl vinyl ether ensures the desired reduction to the sulfide occurs preferentially. Current time information in Chatham County, US.

Table 1: Summary of Reagents and Conditions for Phenyl Propyl Sulfoxide Reduction

Reagent/ConditionRoleReference
Phenyl Propyl SulfoxideSubstrate Current time information in Chatham County, US.
Oxalyl ChlorideElectrophilic Activator Current time information in Chatham County, US.chemrxiv.org
Ethyl Vinyl EtherNucleophilic Scavenger Current time information in Chatham County, US.
1,3,5-TrimethoxybenzeneAlternative Nucleophilic Scavenger chemrxiv.orgresearchgate.net
AcetoneSolvent Current time information in Chatham County, US.
Room TemperatureReaction Temperature Current time information in Chatham County, US.
Nitrogen AtmosphereInert Environment Current time information in Chatham County, US.

Investigations into Thermal and Aquathermolytic Reactions of this compound Analogues

High-temperature reactions of organic sulfides are relevant to geochemical processes and heavy oil upgrading. researchgate.net These transformations often proceed through complex mechanisms involving radical or ionic intermediates, depending on the reaction conditions, particularly the presence of water.

In the absence of water (pyrolysis) or in supercritical water, the decomposition of organic sulfides, analogues to this compound, is consistent with free-radical kinetics. Current time information in Chatham County, US. The relatively low bond dissociation energy of the carbon-sulfur bond (C-S) compared to carbon-carbon (C-C) or carbon-hydrogen (C-H) bonds makes it the most likely point of initial cleavage at elevated temperatures (typically >200-350°C). Current time information in Chatham County, US.researchgate.net

The thermal decomposition of simple thioethers and thiols proceeds via a free-radical chain mechanism. nih.gov The process is initiated by the homolytic cleavage of a C-S bond to form an alkyl radical and a thiyl radical (RS•).

Initiation: R-S-R' → R• + •S-R'

Propagation: These initial radicals can then participate in a series of propagation steps, including hydrogen abstraction from other molecules, leading to the formation of alkanes and thiols. The thiyl radicals can also combine or react further.

Termination: Radicals combine to form stable products.

Studies on ethanethiol (B150549) decomposition have identified products such as ethylene (B1197577) and hydrogen sulfide, which are formed via an intramolecular elimination pathway, alongside radical-derived products. acs.org The decomposition of dialkyl sulfides is often autocatalyzed by the hydrogen sulfide produced during the reaction. snnu.edu.cn

The presence of high-temperature liquid water introduces alternative ionic reaction pathways, a process known as aquathermolysis. d-nb.inforsc.org Water can act as a reactant, a solvent, and a catalyst. In aquathermolysis, the initial step is often the cleavage of the C-S bond, facilitated by the high-temperature water. researchgate.netd-nb.info This process is crucial in the upgrading of heavy oils, where organic sulfides are key components. researchgate.net

Experimental and computational studies on compounds like cyclohexyl phenyl sulfide show that an acid-catalyzed heterolytic cleavage of the C-S bond is a major route during aquathermolysis. researchgate.net The presence of water facilitates the formation of H₂S, CO₂, CO, and various hydrocarbons. d-nb.info The electronegativity difference between sulfur and carbon makes the sulfur atom susceptible to attack by protons (H⁺) generated from water at high temperatures, initiating the C-S bond breaking. researchgate.net

The reaction can be influenced by transition-metal ions, which can act as catalysts, significantly increasing the rate of C-S bond cleavage. researchgate.net The solvent environment is critical; aprotic solvents tend to slow or stop these reactions, whereas aqueous environments promote ionic mechanisms.

Catalytic Cycle Analysis in Metal-Mediated C-S Bond Metathesis.chemrxiv.orgd-nb.info

Carbon-sulfur (C-S) bond metathesis is an emerging reaction that involves the cleavage and formation of C-S bonds in a reversible, single-bond metathesis process. chemrxiv.org This transformation allows for the exchange of thiol partners on an aryl sulfide, providing a powerful tool for synthesis and late-stage functionalization. ethz.chacs.org Nickel-based catalysts have proven particularly effective for this transformation. chemrxiv.orgd-nb.info

A proposed catalytic cycle for the nickel-catalyzed metathesis between an aryl thioether (Ar-S-R) and a thiol (R'-SH) generally involves a Ni(0)/Ni(II) redox couple. chemrxiv.orgethz.ch

The key steps in the catalytic cycle are:

Oxidative Addition: The cycle begins with the oxidative addition of the C(sp²)–S bond of the aryl thioether to a low-valent Ni(0) complex, which is typically supported by a phosphine (B1218219) ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype). This step forms a Ni(II) intermediate of the type [Ni(Ar)(SR)(L₂)]. chemrxiv.orgethz.ch

Transmetallation/Ligand Exchange: The incoming thiol (R'-SH) is deprotonated by a base (e.g., LiHMDS) to form a lithium thiolate (Li-SR'). This thiolate then undergoes a ligand exchange or transmetallation with the Ni(II) complex, displacing the original SR group and forming a new Ni(II) complex, [Ni(Ar)(SR')(L₂)]. chemrxiv.org

Reductive Elimination: The final step is the reductive elimination of the new aryl thioether (Ar-S-R') from the Ni(II) center. This step regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle. chemrxiv.orgethz.ch

This entire process is reversible, and the position of the equilibrium can be influenced by the reaction conditions and the electronic properties of the substrates. ethz.chchemrxiv.org The isolation and characterization of catalytically competent Ni(0) and Ni(II) complexes provide strong support for this proposed Ni(0)/Ni(II) catalytic pathway. chemrxiv.orgd-nb.info This methodology has been successfully applied to a broad range of functionalized thioethers and thiols, and has even been extended to the first examples of a ring-closing thioether metathesis. chemrxiv.orgd-nb.info

Photo-Assisted Reduction Mechanisms of Sulfoxides to Sulfides

The reduction of phenyl propyl sulfoxide back to this compound can be achieved through photochemical methods. These processes leverage light energy to drive the reduction, often involving photocatalysts and electron donors.

In photo-assisted reductions, an electron donor is a crucial component, providing the necessary electrons to reduce the sulfoxide. diva-portal.org The process typically involves the excitation of a photocatalyst, which then interacts with the electron donor. diva-portal.org For instance, in some systems, dithiothreitol (B142953) (DTT) has been used as a sacrificial electron donor in the cyclic deracemization of sulfoxides, which involves a reduction step. nih.gov Other powerful organic electron donors, such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE), can also be used for chemical reductions. rsc.org

Solvent effects play a significant role in these reactions. The choice of solvent can influence the stability of intermediates, the efficiency of electron transfer, and the energy of charge-transfer states. researchgate.netresearchgate.net Dimethyl sulfoxide (DMSO), for example, is a common aprotic solvent used in such reductions. rsc.org In some cases, the solvent itself can participate in the reaction or affect the catalytic activity. bmbreports.orgmdpi.com The rate of reaction and even the mechanism can change dramatically with varying solvent composition, as the solvent shell modifies the energy of the reacting species. researchgate.netresearchgate.net For example, the use of deuterated methanol (B129727) (CD₃OD) has been shown to accelerate certain photo-oxidations by prolonging the lifetime of a reactive oxygen species, and similar principles can apply to reduction pathways. diva-portal.org

Table 2: Factors Influencing Photo-Assisted Sulfoxide Reduction

FactorRole and ImpactExamples
Electron Donor Provides electrons to facilitate the reduction of the sulfoxide. Can be sacrificial. diva-portal.orgnih.govDithiothreitol (DTT) nih.gov, Tetrakis(dimethylamino)ethylene (TDAE). rsc.org
Solvent Influences reaction rates and stability of intermediates by modifying the solvation shell and energy of charge-transfer states. researchgate.netDimethyl sulfoxide (DMSO) rsc.org, Acetonitrile, Methanol. researchgate.net
Photocatalyst Absorbs light energy to initiate the electron transfer process from the donor to the sulfoxide. diva-portal.orgProtochlorophyllide nih.gov, Eosin Y. diva-portal.org

Understanding the mechanism of photo-assisted reactions requires an analysis of the molecule's excited-state potential energy surface (PES). arxiv.org Upon absorption of light, an aryl sulfoxide is promoted to an excited state. A key non-radiative decay pathway for aryl sulfoxides involves the formation of a charge transfer (CT) excited state. uzh.ch This state arises from an intramolecular charge transfer, creating a sulfoxide radical cation and an aryl radical anion pair. uzh.ch

Computational studies help map the ground and excited state PES to reveal the energetic pathways available to the molecule. uzh.chacs.org For aryl sulfoxides, the excited-state energy is often dissipated through pyramidal inversion at the sulfur atom. uzh.ch However, analyses suggest that while pyramidal inversion is a relevant process, another dominant non-radiative pathway, the formation of the aforementioned charge transfer state, must also exist to explain the observed photophysics. uzh.ch The topography of the PES, including the location of conical intersections and saddle points, determines the fate of the excited molecule and the efficiency of the photoreduction. nih.govsemanticscholar.org The energy of the excited state and the barriers to different pathways can be significantly perturbed by factors like metal ion coordination or solvent interactions, which can suppress non-radiative decay and influence the reaction outcome. uzh.ch

Computational Chemistry and Theoretical Modeling of Phenyl Propyl Sulfide Systems

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in exploring the conformational landscape of flexible molecules such as phenyl propyl sulfide (B99878). By determining the relative energies of different spatial arrangements of atoms (conformers), these calculations can predict the most stable conformations and the energy barriers between them.

Lanthanide-Induced Shift (LIS) NMR spectroscopy is a powerful experimental technique for determining the three-dimensional structure of molecules in solution. numberanalytics.commdpi.comslideshare.net The addition of a paramagnetic lanthanide shift reagent to a sample induces changes in the chemical shifts of the molecule's NMR signals. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the observed nucleus. slideshare.net

Computational modeling is a crucial component of LIS analysis. By calculating the theoretical LIS values for a range of possible conformations, a best-fit model can be determined by comparing the calculated shifts to the experimental data. This approach has been successfully applied to elucidate the conformations of various sulfoxides. researchgate.netrsc.org For instance, in a study of methyl phenyl sulfoxide (B87167), a closely related compound, a three-site binding model was used to account for the interaction between the lanthanide ion and the sulfoxide oxygen, providing a detailed conformational picture. rsc.org A refined LIS analysis, which separates the paramagnetic and diamagnetic contributions to the induced shifts, has been shown to provide even more accurate conformational data for aromatic sulfoxides when combined with ab initio and molecular mechanics calculations. researchgate.net Although a specific LIS study on phenyl propyl sulfide is not extensively documented in the reviewed literature, the established methodologies for similar aryl alkyl sulfoxides provide a robust framework for its stereochemical elucidation.

Table 1: Key Aspects of LIS Simulations for Conformational Analysis

FeatureDescriptionRelevance to this compound
Principle Paramagnetic lanthanide ions induce shifts in NMR signals proportional to the geometry of the complex.Can determine the solution-state conformation of the propyl chain relative to the phenyl ring.
Computational Role Calculation of theoretical shifts for various conformers to match experimental data.Essential for interpreting LIS data and identifying the predominant conformer(s).
Applicable Models Multi-site binding models (e.g., three-site) often provide the best fit for sulfoxides. rsc.orgA similar model would likely be necessary to accurately describe the lanthanide-sulfoxide interaction in phenyl propyl sulfoxide.
Refined Techniques Separation of paramagnetic and diamagnetic shifts enhances accuracy. researchgate.netWould provide more reliable structural information.

In molecules containing multiple aromatic rings, non-covalent interactions between these rings can significantly influence conformational preferences. While this compound itself has only one aryl group, studies on related compounds like 1-phenylpropyl aryl sulfoxides reveal the importance of such interactions. Research has shown that in the conformational equilibria of these sulfoxides, a rotamer where the two aryl groups are gauche to each other is often the most populated. researchgate.net This preference is attributed to attractive forces between the phenyl rings, a phenomenon that can be computationally modeled. researchgate.netd-nb.info

DFT and Ab Initio Studies of Reaction Transition States and Barriers

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these methods can identify transition states, calculate activation energies, and provide detailed insights into the electronic changes that occur during a chemical transformation. researchgate.netacs.org

The thermal elimination of sulfoxides to form alkenes is a classic example of a syn-elimination reaction, proceeding through a five-membered cyclic transition state. Computational studies have been pivotal in confirming the concerted nature of this mechanism. vanderbilt.edu

In the case of phenyl propyl sulfoxide, the corresponding sulfoxide can undergo thermal elimination to yield propene and benzenesulfenic acid. DFT calculations have been employed to investigate the transition state of this reaction. A study comparing the elimination of a pyrazino-derived sulfilimine with phenyl propyl sulfoxide found that the calculated activation energy (ΔG‡) for the elimination from phenyl propyl sulfoxide is approximately 23.7 kcal/mol. vanderbilt.edu This value is comparable to the activation barriers calculated for other similar sulfoxide eliminations. The geometry of the calculated transition state confirms the cyclic arrangement necessary for the syn transfer of a β-hydrogen to the sulfoxide oxygen.

Table 2: Calculated Activation Energies for Syn-Elimination

CompoundMethodActivation Energy (ΔG‡, kcal/mol)Reference
Phenyl Propyl SulfoxideDFT~23.7 vanderbilt.edu
Pyrazino Sulfilimine DerivativeDFT~21.7 vanderbilt.edu

These computational findings are consistent with experimental observations that such eliminations typically require elevated temperatures. vanderbilt.edu

The deuterium (B1214612) kinetic isotope effect (KIE), the ratio of the reaction rate for a hydrogen-containing substrate to that of its deuterium-labeled counterpart (kH/kD), is a sensitive probe of reaction mechanisms. libretexts.org A primary KIE greater than 1 is indicative of C-H bond breaking in the rate-determining step of the reaction. wikipedia.org

For the syn-elimination of sulfoxides, the transfer of a β-hydrogen is a key feature of the transition state. Therefore, a primary deuterium KIE is expected when a deuterium atom is substituted at the β-position. Experimental and computational studies on related systems have confirmed this. For instance, a study on the pyrolysis of methyl 3-phenylpropyl sulfoxide investigated the deuterium KIE both experimentally and computationally. iastate.edu In the syn-elimination of 2-phenylethyldimethylamine oxide, a reaction analogous to sulfoxide elimination, a significant secondary α-deuterium KIE was observed, providing insights into the extent of C-N bond cleavage at the transition state. cdnsciencepub.comresearchgate.net

The magnitude of the KIE can provide further details about the structure of the transition state. A smaller KIE may suggest a non-linear hydrogen transfer, which is geometrically necessary in a five-membered cyclic transition state. cdnsciencepub.com Computational modeling of the KIE for the elimination of phenyl propyl sulfoxide would be a valuable tool for further refining our understanding of its transition state structure.

Electronic Structure and Spectroscopic Parameter Prediction

Computational methods are widely used to predict the electronic structure and spectroscopic properties of molecules. bohrium.comresearchgate.net These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of molecular bonding and reactivity.

DFT and other quantum chemical methods can be used to calculate a variety of electronic properties for this compound, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's electron-donating and electron-accepting abilities, respectively. These can be used to predict sites of electrophilic and nucleophilic attack.

Electron Density Distribution: Mapping the electron density reveals the distribution of charge within the molecule and can be used to calculate properties like the molecular electrostatic potential, which highlights regions of positive and negative charge.

Spectroscopic Parameters: Computational methods can predict various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. bohrium.comresearchgate.net For example, a computational study on methyl n-propyl sulfide, a structurally similar compound, utilized quantum chemical calculations to analyze its rotational spectrum and confirm its conformational preferences. aip.org While DFT calculations of NMR parameters for paramagnetic lanthanide complexes can be challenging, they are often successful for diamagnetic molecules. nih.gov

Table 3: Computationally Accessible Parameters for this compound

ParameterComputational MethodInformation Gained
Conformational Energies DFT, Ab initio, Molecular MechanicsRelative stability of conformers, rotational barriers
Reaction Barriers DFT, Ab initioActivation energies, transition state structures, reaction mechanisms
NMR Chemical Shifts GIAO (within DFT)Prediction and assignment of ¹H and ¹³C NMR spectra
Vibrational Frequencies DFT, Ab initioPrediction and assignment of IR and Raman spectra
Electronic Transitions TD-DFTPrediction and assignment of UV-Vis spectra
Molecular Orbitals DFT, Ab initioHOMO/LUMO energies, reactivity indices

The accuracy of these predictions is dependent on the level of theory and basis set used in the calculation. nih.gov By benchmarking calculated results against experimental data, a reliable computational model can be developed to predict the properties of this compound and its derivatives with a high degree of confidence.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics simulations and quantum chemical calculations are essential tools for understanding the noncovalent interactions that govern the supramolecular self-assembly of this compound systems. A crucial interaction in this context is the sulfur lone-pair⋯π (SLP⋯π) interaction. nih.gov This type of noncovalent bond, where the electron-rich lone pair on the sulfur atom interacts with an aromatic ring, is vital for the stability and structure of many biological macromolecules and synthetic materials. nih.gov

In systems analogous to this compound, the SLP⋯π interaction, along with cooperative C-H⋯π and other weak hydrogen bonds, directs the formation of stable dimers and larger aggregates. nih.gov Computational studies on related systems, such as dimers of benzofuran (B130515) with disulfides, have shown that the distance between the sulfur atom and the aromatic ring is typically in the range of 3.4 to 3.6 Å, similar to bonding patterns found in proteins. nih.gov

A key finding from these theoretical explorations is the dominant role of dispersion energy in these sulfur-centered interactions. nih.gov Dispersion forces can account for approximately 67-71% of the total attractive forces in the self-assembled dimers, highlighting their importance in the molecular design of materials based on thioether patterns. nih.gov The sulfide bridge itself can influence molecular packing and the resulting electronic properties of the assembled structure. rsc.org

While sulfur is a weaker hydrogen bond acceptor than oxygen, hydrogen bonds involving the sulfur atom of a thioether like this compound are significant in determining molecular conformation and crystal packing. uva.es These interactions are best described as electrostatic in nature, where an electron-deficient hydrogen atom from a donor molecule (X-H, where X is more electronegative than H) is attracted to the electron density of the sulfur atom. uva.es

Theoretical calculations and experimental studies, such as rotational spectroscopy, provide detailed information on the structure, energy, and topology of these hydrogen bonds. uva.es The analysis of short contacts in crystal structures and simulated aggregates reveals the preferred geometries and distances for these interactions.

Interestingly, strong hydrogen-bonding interactions can dramatically influence the geometry around the sulfur atom. In some systems, multiple N-H⋯S hydrogen bonds have been shown to stabilize a linear bonding geometry at the sulfur center, which is a departure from the bent geometry predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. chinesechemsoc.org This indicates that weak interactions can, in certain circumstances, override conventional rules of chemical bonding, opening new avenues for designing unique molecular hybridizations. chinesechemsoc.org

Advanced Spectroscopic and Analytical Methodologies in Phenyl Propyl Sulfide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment and purity verification of phenyl propyl sulfide (B99878). Both ¹H and ¹³C NMR provide detailed information about the molecular framework of the compound.

High-Resolution ¹H and ¹³C NMR Characterization

High-resolution ¹H and ¹³C NMR spectra offer a detailed fingerprint of the phenyl propyl sulfide molecule. In ¹H NMR, the chemical shifts and splitting patterns of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms. For this compound, the aromatic protons typically appear as a multiplet in the range of δ 7.16–7.33 ppm. The protons of the propyl group are observed at distinct chemical shifts: the methylene (B1212753) group adjacent to the sulfur atom (α-CH₂) resonates around δ 2.90 ppm as a triplet, the central methylene group (β-CH₂) appears as a multiplet around δ 1.61–1.83 ppm, and the terminal methyl group (γ-CH₃) gives a triplet at approximately δ 1.02 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the phenyl ring show signals in the aromatic region, typically between δ 125.8 and 137.0 ppm. The propyl chain carbons are found in the aliphatic region, with the α-carbon appearing around δ 35.7 ppm, the β-carbon at approximately δ 22.7 ppm, and the γ-carbon at about δ 13.6 ppm. mdpi.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic-H 7.16-7.33 (m) -
α-CH₂ 2.90 (t) 35.7
β-CH₂ 1.61-1.83 (m) 22.7
γ-CH₃ 1.02 (t) 13.6
Aromatic-C - 125.8, 128.9, 129.1, 137.0

Data obtained in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. mdpi.com (m = multiplet, t = triplet)

Application of Residual Solvent Peaks and Coupling Constants

In practical NMR analysis, the presence of residual solvent peaks is common. For instance, in spectra recorded in deuterated chloroform (B151607) (CDCl₃), a residual proton peak appears at approximately δ 7.26 ppm. carlroth.com Awareness of these and other common impurity peaks, such as water which can appear at various chemical shifts depending on the solvent and temperature, is crucial for accurate spectral interpretation and to avoid misidentification of signals. carlroth.compitt.edu

Coupling constants (J-values) in ¹H NMR are critical for confirming the connectivity of protons. For the propyl chain in this compound, the observed triplet for the α-CH₂ and γ-CH₃ groups arises from coupling with the adjacent methylene protons. The typical three-bond (³J) coupling constant for aliphatic systems like this is in the range of 6-8 Hz. ucsd.edulibretexts.org For instance, a reported J-value for the triplet at the α-position is 7.3 Hz, and for the triplet at the γ-position is also 7.3 Hz. mdpi.com The multiplet for the β-CH₂ protons is a result of coupling to both the α- and γ-protons.

Chromatography Techniques for Purification and Reaction Monitoring

Chromatographic methods are essential for the isolation of pure this compound and for tracking the conversion of reactants to products during its synthesis.

Flash Column Chromatography for Purity Isolation

Flash column chromatography is a widely used technique for the purification of this compound from crude reaction mixtures. phenomenex.com This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. mdpi.comrsc.org The choice of eluent is critical for achieving good separation. For this compound, a non-polar solvent like cyclohexane (B81311) has been successfully employed to isolate the pure compound as a colorless oil. mdpi.com In other instances, mixtures of solvents such as hexane (B92381) and ethyl acetate (B1210297) are used to achieve the desired polarity for effective separation. doi.org The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction, such as the synthesis of this compound. mdpi.comnih.gov A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel. The plate is then developed in a sealed chamber with an appropriate eluent. The separation of the components is visualized, often using UV light at 254 nm, which allows for the observation of UV-active compounds like this compound. mdpi.com By comparing the spots of the reaction mixture with those of the starting materials and the expected product, one can determine the extent of the reaction. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. mdpi.comumich.edu

Gas Chromatography Analysis of Reaction Mixtures

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds in a mixture, making it well-suited for the analysis of reaction mixtures containing this compound. chemrxiv.orgacs.org In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the components of the mixture are carried through the column by an inert carrier gas, such as helium. The different components travel at different rates depending on their chemical and physical properties and their interaction with the stationary phase in the column. psu.edu

GC can be coupled with various detectors, such as a flame ionization detector (FID) or a mass spectrometer (MS), to identify and quantify the components of the mixture. researchgate.net For sulfur-containing compounds like this compound, a sulfur chemiluminescence detector (SCD) can provide selective and sensitive detection. researchgate.net GC analysis of a reaction mixture can reveal the presence of starting materials, intermediates, the desired product (this compound), and any byproducts, providing a comprehensive overview of the reaction's outcome. mdpi.com

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique for the molecular identification of this compound and for gaining insights into the mechanisms of reactions in which it participates. The technique provides information on the elemental composition and structure of ions based on their mass-to-charge ratio (m/z). quebs.gr

Ion Trap Mass Spectrometry and Self-Chemical Ionization

Ion trap mass spectrometry is a specialized form of MS where ions are created and confined for extended periods within a small volume using electric or magnetic fields. dntb.gov.ua This temporal storage of ions is a key feature that allows for the study of ion-molecule reactions. science-softcon.de One such phenomenon that occurs within the ion trap is self-chemical ionization (self-CI). researchgate.net

In self-CI, ions generated from the analyte—typically radical cations (M⁺•) formed by electron ionization (EI)—are trapped and subsequently collide and react with neutral molecules of the same analyte that are also present in the trap. researchgate.netacs.org This process is particularly useful for analytes that may show a weak or absent molecular ion peak in a standard EI spectrum due to extensive fragmentation. The ion-molecule reactions in self-CI often lead to the formation of a stable, protonated molecule, [M+H]⁺. researchgate.net The observation of this pseudomolecular ion provides unambiguous confirmation of the analyte's molecular weight, which is crucial for its definitive identification. researchgate.netacs.org The formation of [M+H]⁺ and other adduct ions can be enhanced by controlling the concentration of the neutral analyte and the ion storage time within the trap. science-softcon.deresearchgate.net

Detection of Reaction Intermediates and By-products

The high sensitivity of mass spectrometry makes it an indispensable tool for detecting low-concentration species in chemical reactions, including transient intermediates and minor by-products. umn.edu This capability provides direct evidence for proposed reaction pathways. Electrospray ionization (ESI) is a particularly soft ionization technique that can transfer ions from solution into the gas phase with minimal fragmentation, making it ideal for observing charged reactive intermediates. quebs.gr

In the context of this compound, mass spectrometry has been instrumental in identifying it as a by-product in synthetic reactions and in detecting intermediates in related processes. For instance, during the development of a Nickel-catalyzed aryl exchange reaction for the synthesis of aryl sulfides, this compound was identified as a major by-product. rsc.org Its formation suggested an undesired C(aryl)–O bond cleavage pathway was competing with the desired C(aryl)–S bond formation.

Furthermore, high-resolution ESI-MS (HR-ESIMS) has been successfully employed to detect and characterize proposed intermediates in reactions involving related phenyl sulfide compounds. In studies of the ring-opening polymerization of N-carboxyanhydrides initiated by phenyl trimethylsilyl (B98337) sulfide, HR-ESIMS provided direct evidence for the formation of key silyl-containing carbamate (B1207046) intermediates under air-free conditions, corroborating the proposed reaction mechanism. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is also routinely used to assess the purity of this compound and to detect and identify by-products formed during its synthesis or subsequent reactions, such as the formation of phenyl propyl sulfoxide (B87167) and phenyl propyl sulfone during oxidation studies.

Table 1: Application of Mass Spectrometry in this compound Related Research
Application AreaTechniqueFindingSignificanceReference
By-product IdentificationMSThis compound identified as a major by-product in a Ni-catalyzed aryl exchange reaction.Revealed a competing, undesired reaction pathway involving C-O bond cleavage. rsc.org
Intermediate DetectionHR-ESIMSDetection of proposed trimethylsilyl carbamate intermediates in a polymerization reaction.Provided direct evidence for the mechanistic steps of the polymerization. researchgate.net
Purity and Side-product AnalysisGC-MSDetection of sulfoxide and sulfone by-products from the oxidation of this compound.Allows for monitoring of reaction progress and characterization of product purity.

UV-Vis Spectroscopy for Electronic Transitions and State Energy Ordering

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. epdf.pub For this compound, the spectrum is dominated by transitions involving the π-electrons of the benzene (B151609) ring, which are perturbed by the propylthio (-S-C₃H₇) substituent. Detailed spectroscopic studies are often performed on close structural analogs, such as thioanisole (B89551) (methyl phenyl sulfide), whose electronic structure and transitions are virtually identical to those of this compound.

Absorption and Emission Spectra Analysis

The UV absorption spectrum of thioanisole, a proxy for this compound, exhibits characteristic bands in the ultraviolet region. researchgate.netrsc.org The spectrum arises from electronic transitions from the ground state (S₀) to various excited singlet states. Computational and experimental studies have focused on elucidating the nature of the lowest-lying excited states, which are critical for understanding the molecule's photochemistry. rsc.org

The two primary low-energy excited states are the ¹ππ* state, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the phenyl ring, and the ¹nσ* state, which involves the promotion of a non-bonding electron from the sulfur atom to a σ* antibonding orbital associated with the S-C bond. rsc.org The ¹ππ* transition is typically strong and gives rise to the main absorption band, while the ¹nσ* transition is often weaker or "dark" (spectroscopically forbidden). rsc.org The precise energy ordering and coupling between these states dictate the subsequent photophysical and photochemical pathways, such as fluorescence, intersystem crossing to the triplet manifold, or photodissociation. umn.edursc.org

Table 2: Experimental and Calculated Electronic Transitions for Thioanisole (Analog of this compound)
TransitionExperimental λmax (nm)Experimental Energy (eV)Calculated Energy (eV)CharacterReference
S₀ → S₁~289 (onset)4.28 (Adiabatic)4.53¹ππ rsc.org
S₀ → S₂~2504.96~5.10Bright ¹ππ State / ¹nσ* researchgate.netrsc.org

Catalytic Applications and Materials Science Implications of Phenyl Propyl Sulfide Derivatives

Phenyl Propyl Sulfide (B99878) as a Ligand in Organometallic Chemistry

Derivatives of phenyl propyl sulfide have emerged as versatile ligands in the field of organometallic chemistry, particularly those incorporating phosphine (B1218219) functionalities. These hybrid ligands, which contain both soft phosphorus and sulfur donor atoms, can coordinate to metal centers in various modes, leading to complexes with unique structural features and reactivity. Their application has been notably explored in the synthesis of rhodium(I) complexes, where their coordination behavior and hemilabile properties are of significant interest.

Rhodium(I) Complexes with Phosphino-Functionalized Sulfide Ligands

The synthesis of rhodium(I) complexes featuring γ-phosphino-functionalized propyl phenyl sulfide ligands (R₂PCH₂CH₂CH₂SPh, where R = Ph, Cy) has been systematically investigated. These ligands react with dinuclear chlorido-bridged rhodium complexes to form mononuclear rhodium species. acs.org For instance, the reaction of these phosphino-functionalized thioether ligands with rhodium complexes bearing cycloocta-1,5-diene (B8815838) (cod) and diphosphane (B1201432) ligands results in the formation of complexes with the general formula [RhCl(R₂PCH₂CH₂CH₂SPh-κP)L₂]. acs.org

In some resulting complexes, the phosphino-functionalized sulfide acts as a bidentate ligand, coordinating to the rhodium atom through both the phosphorus and sulfur atoms (κP,κS-coordination). This chelation leads to the formation of a stable six-membered RhPC₃S metallacycle. acs.org X-ray crystallography has revealed that in complexes such as [Rh(κP,κS-Ph₂PCH₂CH₂CH₂SPh)(cod)], the rhodium atom adopts a distorted square-planar geometry. The six-membered metallacycle in this specific complex was found to exist in a chair conformation. acs.org

The synthesis pathways and resulting complex types are summarized below:

ReactantsLigand (R₂P(CH₂)₃SPh)Co-Ligand (L₂)Resulting Complex TypeCoordination Mode
[RhCl(L₂)]₂R = Ph, Cydppe, dppp[RhCl(κP-R₂P(CH₂)₃SPh)L₂]Monodentate (κP)
[RhCl(cod)]₂R = Ph, Cycod[RhCl(κP-R₂P(CH₂)₃SPh)(cod)]Monodentate (κP)
[Rh(cod)₂]BF₄R = Ph, Cycod[Rh(κP,κS-R₂P(CH₂)₃SPh)(cod)]BF₄Bidentate (κP,κS)

Hemilabile Character of κP,κS-Coordinated Ligands

The concept of hemilability is crucial in understanding the reactivity of complexes with hybrid ligands. nih.gov A hemilabile ligand contains at least two different donor groups, one of which forms a strong bond to the metal center while the other forms a weaker, labile bond that can be reversibly displaced. nih.govwhiterose.ac.uk This dynamic behavior can open a coordination site on the metal, allowing for substrate binding and facilitating catalytic reactions. chemrxiv.org

In cationic rhodium(I) complexes where the phosphino-functionalized propyl phenyl sulfide is bidentately coordinated via both phosphorus and sulfur (κP,κS), the sulfide group acts as the hemilabile donor. acs.org The Rh-S bond is weaker and more susceptible to cleavage than the Rh-P bond. The hemilabile nature of these ligands has been demonstrated through reactions with carbon monoxide (CO). When cationic complexes of the type [Rh(κP,κS-R₂P(CH₂)₃SPh)(P^P)]⁺ are exposed to CO, the Rh-S bond can be broken, and the sulfur donor is displaced by a CO molecule. This indicates the potential for these complexes to generate catalytically active vacant sites. acs.org

Role in Selective Oxidation Catalysis

The oxidation of organic sulfides is a fundamental transformation in organic chemistry, yielding sulfoxides and sulfones, which are valuable intermediates in the synthesis of various biologically and chemically important molecules. mdpi.comlibretexts.org this compound and related organic sulfides serve as common substrates in the development of new catalytic systems for selective oxidation. The primary challenge in this area is to achieve high selectivity for the sulfoxide (B87167) product while avoiding over-oxidation to the corresponding sulfone. orgsyn.org

Oxidation of Organic Sulfides to Sulfoxides using Heterogeneous Catalysts

Heterogeneous catalysts are highly favored for industrial applications due to their ease of separation from the reaction mixture and potential for recyclability. nih.gov A wide array of solid catalysts has been developed for the selective oxidation of sulfides, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂). researchgate.netjsynthchem.com

Various metal-based heterogeneous systems have shown high efficacy. For example, titanium dioxide (TiO₂) has been used as a catalyst with aqueous H₂O₂ for the selective oxidation of aryl alkyl sulfides, affording high yields of the corresponding sulfones. researchgate.net Zinc-based compounds, both in homogeneous and heterogeneous forms, have proven to be effective catalysts for the oxidation of alkyl aryl sulfides to sulfoxides with H₂O₂. nih.gov Other successful systems include dendritic phosphomolybdate hybrids and silica-based tungstate (B81510) catalysts, which can selectively produce either sulfoxides or sulfones under controlled conditions with H₂O₂. mdpi.comorganic-chemistry.org

The choice of solvent can significantly influence the reaction's yield and selectivity. jsynthchem.com The table below summarizes the performance of various heterogeneous catalysts in the oxidation of methyl phenyl sulfide, a common model substrate.

CatalystOxidantSolventProductYield/SelectivityReference
Mn₂ZnO₄ NanospinelH₂O₂THFSulfoxideHigh Selectivity jsynthchem.com
PAMAM-G1-PMoH₂O₂95% EtOHSulfoxideExcellent Yield mdpi.com
MoO(O₂)₂@Bipy-PMO-ILH₂O₂WaterSulfoxide75-91% Yield nih.gov
Tantalum CarbideH₂O₂-SulfoxideHigh Yield organic-chemistry.org
Niobium CarbideH₂O₂-SulfoneHigh Yield organic-chemistry.org

Metal-Organic Frameworks (MOFs) as Catalytic Systems for Sulfoxidation

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them excellent candidates for heterogeneous catalysis. dtic.milmdpi.com

Porphyrin-based MOFs (PMOFs) have been utilized as photocatalysts for the selective oxidation of organic sulfides. dtic.mil The nature of the metal node in the MOF structure plays a critical role in the catalytic activity, with heavier metals like indium and yttrium showing higher reaction rates. Pore volume also affects selectivity, with smaller pores potentially restricting the formation of sulfone byproducts. dtic.mil

Zirconium-based MOFs (Zr-MOFs) are particularly noted for their high chemical and thermal stability. mdpi.com They can catalyze the oxidation of thioethers to either sulfoxides or sulfones using H₂O₂, with the selectivity being determined by the mechanism of H₂O₂ activation at the Zr sites. mdpi.com In some Zr-MOF systems incorporating phosphoric acid ligands, selective photo-oxidation of sulfides to sulfoxides occurs under white light, proceeding through an oxygen radical mechanism involving triplet oxygen. mdpi.com Zinc-based MOFs have also been employed, where each Zn(II) center in the framework can activate one H₂O₂ molecule, leading to high selectivity for sulfoxides in the initial phase of the reaction. nih.gov

Enantioselective Sulfoxidation Systems

The synthesis of chiral sulfoxides is of great importance, as these compounds are used as chiral auxiliaries in asymmetric synthesis and are found in numerous pharmaceutical agents. libretexts.orgorganic-chemistry.org Consequently, the development of enantioselective methods for the oxidation of prochiral sulfides is a major area of research. organic-chemistry.org

Catalytic enantioselective sulfoxidation can be achieved using chiral metal complexes or biocatalytic systems. libretexts.org Metal complexes incorporating chiral ligands, such as those based on Schiff bases or salalen ligands, have been used with oxidants like H₂O₂ to achieve high enantioselectivity. libretexts.orgorganic-chemistry.org For example, an aluminum(salalen) complex has been shown to be an effective water-compatible catalyst for the asymmetric oxidation of various sulfides in a phosphate (B84403) buffer. libretexts.org

Biocatalysis offers a green and highly selective alternative. Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO) can catalyze the oxidation of thioethers with excellent enantioselectivity. libretexts.org Whole-cell systems, using bacteria like Gordonia terrae or Rhodococcus sp., have been optimized for the bio-oxidation of substrates like phenyl methyl sulfide to produce the corresponding sulfoxide in high enantiomeric excess (>99% ee). researchgate.net These biocatalytic methods often operate under mild conditions and can be scaled up for practical synthesis. organic-chemistry.orgresearchgate.net

Sulfur-Containing Polymers and Materials Science

The incorporation of sulfur into polymer structures has led to the development of a diverse range of functional materials with applications spanning from high-performance engineering plastics to advanced optical devices. researchgate.net The presence of sulfur atoms, whether in the polymer backbone or as pendant groups, can significantly enhance properties such as thermal stability, chemical resistance, and refractive index. researchgate.netacs.org This section explores key aspects of sulfur-containing polymers in materials science, focusing on specific polymer classes and the functional roles of sulfur.

Poly(phenylene sulfide sulfone) Synthesis and Properties

Poly(phenylene sulfide sulfone) (PPSS) is a high-performance amorphous thermoplastic that has garnered significant attention due to its desirable combination of thermal and mechanical properties. rsc.org It belongs to the poly(arylene sulfide) family and is noted for its high glass transition temperature (Tg), which is substantially higher than that of its well-known counterpart, poly(phenylene sulfide) (PPS). rsc.org

The synthesis of high molecular weight PPSS is typically achieved through a nucleophilic aromatic substitution (SNAr) polycondensation reaction. rsc.org This process generally involves the reaction of an activated aromatic dihalide, such as 4,4′-dichlorodiphenylsulfone (DCDPS) or 4,4′-difluorodiphenylsulfone (DFDPS), with a sulfur nucleophile like sodium sulfide (Na₂S). rsc.org The polymerization is carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at elevated temperatures. rsc.org More recent methods have explored the use of ionic liquids as a reaction medium to facilitate the synthesis under milder conditions, such as atmospheric pressure, which can also improve the solubility of inorganic reactants like Na₂S. rsc.orgrsc.org

The key properties of PPSS that make it a valuable material include its excellent thermal stability, with a degradation temperature (Td) around 490 °C, and a high glass transition temperature (Tg) of approximately 215 °C. rsc.org This high Tg, compared to about 93 °C for PPS, makes PPSS suitable for applications requiring dimensional stability at elevated temperatures. rsc.org The material also exhibits good chemical and fire resistance. rsc.org The thermal properties can be further tuned by creating copolymers, for instance, by incorporating ketone linkages along with the sulfide and sulfone groups to form poly(phenylene sulfide sulfone/ketone) copolymers, which can enhance thermal characteristics even further. researchgate.net

Synthesis and Thermal Properties of Poly(phenylene sulfide sulfone) (PPSS)
PropertyDescription/ValueReference
Synthesis Method Nucleophilic Aromatic Substitution (SNAr) Polycondensation rsc.org
Common Monomers Sodium sulfide (Na₂S) and 4,4'-dichlorodiphenylsulfone (DCDPS) or 4,4'-difluorodiphenylsulfone (DFDPS) rsc.org
Typical Solvent N-methyl-2-pyrrolidone (NMP), Ionic Liquids rsc.org
Glass Transition Temperature (Tg) ~215 °C rsc.org
Degradation Temperature (Td) ~490 °C rsc.org
Polymer Structure Amorphous rsc.org

High Refractive Index Polymers Incorporating Sulfur Atoms

The development of high refractive index polymers (HRIPs) is crucial for advanced optical applications such as in light-emitting diodes (LEDs), image sensors, and optical lenses. nih.govacs.org Sulfur atoms are highly effective in increasing the refractive index (n) of a polymer due to the high molar refraction of sulfur compared to elements like carbon and oxygen. nih.gov This is attributed to sulfur's higher polarizability. digitellinc.com Consequently, the incorporation of sulfur-containing functional groups into polymer backbones is a primary strategy for designing HRIPs. researchgate.net

A variety of sulfur-containing polymers have been developed for their high refractive index properties. The poly(arylene sulfide) class, which includes poly(p-phenylene sulfide) (PPS) and its derivatives, is a prominent example. nih.gov These polymers feature phenylene groups linked by sulfide bonds, a structure that inherently contributes to a high refractive index as well as good thermal and mechanical properties. nih.gov Researchers have successfully synthesized PPS derivatives with refractive indices (nD) exceeding 1.8, a significant threshold for many advanced optical devices. nih.govrsc.org Strategies to achieve such ultrahigh refractive indices include increasing the sulfur content, for instance by introducing methylthio (–SCH₃) side groups, and promoting dense molecular packing through mechanisms like intermolecular hydrogen bonding. nih.gov

Other successful approaches include the synthesis of poly(thioether sulfone)s, which combine sulfide, sulfone, and alicyclic units to achieve a high refractive index (e.g., nD of 1.686) along with a high Abbe number, indicating low chromatic dispersion. acs.org Triazine-based poly(phenylene sulfide)s have also been developed, demonstrating high refractive indices (up to 1.7169 at 633 nm) while maintaining low birefringence, which is important for applications where polarization must be preserved. nih.gov

Refractive Indices of Various Sulfur-Containing Polymers
Polymer TypeSpecific Example/ModificationRefractive Index (n)WavelengthReference
Poly(thioether sulfone)Alicyclic units, sulfide, and sulfone groups1.686589 nm acs.org
Triazine-based Poly(phenylene sulfide)Pendant thioether unitsup to 1.7169633 nm nih.gov
Poly(phenylene sulfide) DerivativeMethylthio (SMe) side chains1.81589 nm (D-line) nih.gov
Poly(phenylene sulfide) DerivativeHydroxy and methylthio groupsup to 1.85589 nm (D-line) nih.gov
Poly(dibenzothiophene sulfide) (PDBTS)Annulated PPS analog1.85589 nm (D-line) rsc.org

Sulfur Functional Groups in Polymer Design and Applications

The versatility of sulfur, which can exist in multiple oxidation states and form various stable functional groups, makes it a powerful tool in polymer design. acs.orgacs.org The specific type of sulfur linkage incorporated into a polymer's structure—such as sulfide, disulfide, sulfone, sulfoxide, or thiol—imparts distinct properties, enabling the tailoring of materials for specific applications. researchgate.net

Sulfide (Thioether) Groups (R-S-R'): The flexible thioether bond is often incorporated into polymer backbones to improve processability. researchgate.net It is a key component in high-performance polymers like PPS, contributing to their excellent thermal stability and chemical resistance. wikipedia.orgdic-global.com The high polarizability of the sulfide linkage is also fundamental to achieving a high refractive index in optical polymers. digitellinc.com

Sulfone Groups (R-SO₂-R'): The rigid and highly polar sulfone group enhances the thermal stability and mechanical strength of polymers. researchgate.net Its inclusion raises the glass transition temperature (Tg) of materials, as seen in the difference between PPS and PPSS. rsc.org The electron-withdrawing nature of the sulfone group can also be utilized to increase the degradation rate of certain polyesters, transforming them into more hydrophilic and faster-degrading materials. acs.orgbohrium.com

Other Sulfur Groups: Thiol (R-SH) groups are used in the synthesis of polythiourethanes and as cross-linking agents. rsc.org Disulfide bonds (R-S-S-R) are of interest for creating dynamic or self-healing materials due to their ability to undergo reversible cleavage and reformation. researchgate.net Sulfoxide groups (R-SO-R'), which can be formed by the oxidation of sulfide linkages, can also modify a polymer's properties, such as increasing its refractive index while maintaining transparency. researchgate.net

The strategic inclusion of these functional groups allows for the creation of polymers with a wide array of properties, from the exceptional heat and chemical resistance of engineering plastics to the unique optical characteristics required for modern electronics and the controlled degradability needed for environmental applications. rsc.orgrsc.org

Impact of Sulfur Functional Groups on Polymer Properties and Applications
Sulfur Functional GroupChemical StructureImpact on Polymer PropertiesPrimary ApplicationsReference
Sulfide (Thioether) R-S-R'Improves processability, thermal stability, chemical resistance; high polarizability leads to high refractive index.High-performance plastics (e.g., PPS), high refractive index optical materials. researchgate.netdigitellinc.comwikipedia.org
Sulfone R-SO₂-R'Increases rigidity, mechanical strength, and glass transition temperature (Tg); enhances hydrophilicity and degradation rate in some polymers.Engineering plastics (e.g., Polysulfones), membranes, fast-degrading polymers. rsc.orgresearchgate.netbohrium.com
Sulfoxide R-S(O)-R'Can increase refractive index while maintaining optical transparency.Optical materials. researchgate.net
Thiol (Mercaptan) R-SHActs as a reactive site for polymerization and cross-linking.Synthesis of polythiourethanes, cross-linking agents. rsc.orgmasterorganicchemistry.com
Disulfide R-S-S-R'Allows for dynamic covalent bond exchange, enabling self-healing or recyclable materials.Covalent adaptable networks, self-healing polymers. researchgate.net

Environmental Research Considerations for Phenyl Propyl Sulfide Analogues

Degradation Pathways of Sulfur-Containing Compounds in Environmental Matrices

The environmental persistence of phenyl propyl sulfide (B99878) analogues is largely determined by their susceptibility to various degradation processes. These pathways can be broadly categorized into abiotic (photolytic and hydrolytic) and biotic (microbial) transformations.

Photolytic and Hydrolytic Degradation

Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Thioethers, the class of compounds to which phenyl propyl sulfide belongs, are generally resistant to hydrolysis under neutral pH conditions. However, the hydrolysis of structurally related thioesters has been studied more extensively. Thioester hydrolysis is a nucleophilic addition-elimination reaction where water attacks the carbonyl carbon, leading to the formation of a carboxylic acid and a thiol. fiveable.mewikipedia.org This reaction is thermodynamically favorable. libretexts.org The rate of thioester hydrolysis is influenced by pH, with both acid-mediated and base-mediated hydrolysis occurring. harvard.eduresearchgate.net For example, at a neutral pH of 7 and a temperature of 23°C, the hydrolysis half-life of S-methyl thioacetate (B1230152) is approximately 155 days. researchgate.net While this compound lacks the carbonyl group of a thioester, making it less susceptible to hydrolysis, extreme pH conditions could potentially facilitate its slow degradation over time.

Microbial Transformation and Metabolism

Microbial activity is a primary driver for the degradation of organic sulfur compounds in the environment. A wide variety of microorganisms have evolved enzymatic machinery to utilize these compounds as sources of carbon and sulfur. wikipedia.org

The microbial metabolism of alkyl sulfides has been demonstrated in both aerobic and anaerobic conditions. For example, a pure bacterial culture isolated from a marine environment was capable of growing on various alkyl sulfides, including diethyl sulfide and dipropyl sulfide, using oxygen, nitrate, or nitrite (B80452) as the electron acceptor. nih.gov The initial step in the microbial degradation of thioethers often involves oxidation of the sulfur atom to form a sulfoxide (B87167), which can be further oxidized to a sulfone. researchgate.netbritannica.com These oxidized metabolites are generally more water-soluble than the parent sulfide.

The metabolic pathway for alkylbenzene sulfonates, which share structural similarities with this compound analogues, involves an initial desulfonation step, releasing the sulfur as sulfite (B76179). nih.gov The alkyl side chain is then typically degraded through β-oxidation, and the aromatic ring is subsequently cleaved. nih.gov Fungi have also been shown to biotransform thioether-containing compounds, primarily through sulfoxidation. mdpi.com The enzymes involved in these transformations are often oxidoreductases, such as thiol peroxidases. asm.org

Fate of Sulfur Metabolites in Aquatic and Soil Systems

The degradation of this compound and its analogues leads to the formation of various sulfur-containing metabolites, the fate of which is governed by their chemical properties and the prevailing environmental conditions.

The primary metabolites expected from the microbial oxidation of this compound are phenyl propyl sulfoxide and phenyl propyl sulfone. Sulfoxides and sulfones are generally more polar and water-soluble than their parent sulfides, which increases their mobility in soil and aquatic systems. researchgate.net However, they can also be subject to further microbial degradation. The reduction of sulfoxides back to sulfides is also a possibility under certain redox conditions.

Thiols are another potential class of metabolites, particularly if the carbon-sulfur bond is cleaved. Thiols are reactive compounds and can participate in various biotic and abiotic reactions in the environment. nih.govresearchgate.net In soil, the fate of organic compounds is influenced by processes such as adsorption to soil organic matter and clay particles, volatilization, leaching, and further degradation. cnr.itfao.org The high organic carbon content in many soils can lead to the binding of organic pollutants, reducing their bioavailability and mobility. cnr.it

Methodologies for Assessing Environmental Behavior of Organic Sulfur Compounds

A variety of analytical and modeling techniques are employed to assess the environmental behavior of organic sulfur compounds.

Analytical Techniques: The detection and quantification of organic sulfur compounds and their metabolites in environmental matrices such as water, soil, and air often require sophisticated analytical instrumentation.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the separation of complex mixtures of organic compounds. chromatographyonline.commdpi.com For volatile sulfur compounds, GC is often coupled with a sulfur-selective detector, such as a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD), to enhance sensitivity and selectivity. cdc.govcdc.govrsc.org HPLC is suitable for the analysis of less volatile and more polar compounds, such as sulfoxides and sulfones, and is often coupled to mass spectrometry (MS) for definitive identification. chromatographyonline.commdpi.com Ion chromatography (IC) is a valuable technique for the analysis of inorganic sulfur species like sulfite and sulfate (B86663), which are common end-products of organosulfur degradation. nii.ac.jpnih.govresearchgate.net

Spectroscopic and Spectrometric Methods: Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is a powerful tool for the structural elucidation and quantification of organic sulfur compounds at trace levels. chromatographyonline.commdpi.commdpi.com Fourier-transform infrared (FT-IR) spectroscopy can be used to identify functional groups, including those containing sulfur, and has been explored for the analysis of organic sulfur compounds on environmental samples like filters. copernicus.orgcopernicus.org Other spectroscopic methods, such as UV-Vis spectrophotometry and fluorescence spectroscopy, can also be employed for the detection of specific sulfur compounds or their reaction products. malvernpanalytical.comresearchgate.net

The following table provides a summary of common analytical techniques used for the assessment of organic sulfur compounds in environmental samples.

Analytical TechniqueAbbreviationPrincipleTypical Analytes
Gas ChromatographyGCSeparation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Volatile organic sulfur compounds (e.g., sulfides, thiols). cdc.gov
High-Performance Liquid ChromatographyHPLCSeparation of non-volatile compounds based on their partitioning between a stationary phase and a liquid mobile phase.Less volatile and polar sulfur compounds (e.g., sulfoxides, sulfones). chromatographyonline.com
Ion ChromatographyICSeparation of ionic species based on their interaction with an ion-exchange resin.Inorganic sulfur anions (e.g., sulfite, sulfate). nih.gov
Mass SpectrometryMSIonization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Identification and quantification of a wide range of organic compounds. mdpi.com
Fourier-Transform Infrared SpectroscopyFT-IRMeasurement of the absorption of infrared radiation by a sample, providing information about its chemical bonds.Identification of functional groups in organic molecules. copernicus.org

Modeling Approaches: Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. researchgate.net QSAR models have been developed to predict various environmental endpoints, including biodegradability, bioaccumulation, and toxicity. researchgate.net For sulfur-containing compounds, QSAR models can be used to estimate their reaction rates with reactive species like sulfate radicals, providing insights into their potential for oxidative degradation in the environment. nih.govacs.orgmdpi.comresearchgate.net These models are valuable for screening large numbers of chemicals and prioritizing those that may pose an environmental risk.

Q & A

Q. What are the common synthetic routes for phenyl propyl sulfide, and how are they optimized for purity and yield?

this compound (C₆H₅-S-C₃H₇) is typically synthesized via nucleophilic substitution reactions. A standard method involves reacting bromopropane with sodium sulfide (Na₂S) in a propanol solvent under reflux conditions . Alternative routes include using iodopropane with sodium thiosulfate to generate sodium propyl sulfide intermediates, followed by thermal decomposition to yield the disulfide derivative . Optimization focuses on controlling stoichiometry (e.g., excess alkyl halide), solvent polarity, and reaction time to minimize byproducts like dipropyl disulfide. Purification often employs fractional distillation or column chromatography, with GC-MS or NMR (¹H/¹³C) used to verify structural integrity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR Spectroscopy : ¹H NMR (δ ~2.5–3.0 ppm for S-CH₂ protons) and ¹³C NMR (δ ~30–40 ppm for sulfur-adjacent carbons) to confirm substitution patterns .
  • GC-MS : To assess purity and detect sulfoxide/sulfone byproducts during oxidation studies .
  • HPLC with Chiral Columns : For enantiomeric excess (ee) determination in sulfoxidation products .
  • FT-IR : S-C stretching vibrations (~600–700 cm⁻¹) provide functional group confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Storage : In airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation to sulfoxides/sulfones .
  • PPE : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure and inhalation of volatile sulfides .
  • Waste Disposal : Neutralization with oxidizing agents (e.g., H₂O₂) to convert sulfides to less hazardous sulfonic acids, followed by incineration .

Advanced Research Questions

Q. How do reaction media influence the enantioselectivity of this compound oxidation by Baeyer-Villiger Monooxygenases (BVMOs)?

BVMOs like EtaA exhibit solvent-dependent enantioselectivity. In aqueous buffer with 30% tert-butyl methyl ether, this compound oxidation yields (R)-sulfoxide (ee = 79%), whereas methanol cosolvents invert selectivity to favor (S)-sulfoxide . This is attributed to solvent-induced conformational changes in the enzyme active site, altering substrate orientation. Kinetic studies (e.g., Michaelis-Menten parameters) and circular dichroism (CD) spectroscopy are used to correlate solvent polarity with enzyme structure-activity relationships .

Q. How can contradictions in proposed reaction mechanisms for sulfide rearrangements be resolved experimentally?

For example, disproved a radical mechanism for aryl exchange in this compound by showing first-order kinetics in catalyst concentration, inconsistent with radical chain processes. Methodological approaches include:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., C-S bond cleavage vs. proton transfer) .
  • Radical Traps : Adding inhibitors like TEMPO to test for radical intermediates .
  • DFT Calculations : Modeling transition states to compare activation energies of competing pathways .

Q. What strategies improve biocatalytic efficiency in this compound sulfoxidation?

  • Enzyme Engineering : Directed evolution of BVMOs (e.g., PAMO) to enhance substrate binding via site-saturation mutagenesis at substrate-binding pockets .
  • Cofactor Regeneration Systems : Coupling glucose-6-phosphate dehydrogenase (G6PDH) with NADPH recycling to sustain monooxygenase activity .
  • Immobilization : Encapsulating enzymes in silica gels or polymer matrices to improve stability in organic-aqueous biphasic systems .

Q. How can researchers design experiments to address gaps in understanding sulfide reactivity under non-ambient conditions?

  • High-Pressure/High-Temperature (HPHT) Reactors : To study sulfide stability and reaction pathways in simulated industrial environments.
  • In Situ Spectroscopic Monitoring : Using Raman or IR spectroscopy to track real-time changes during sulfide oxidation .
  • Cross-Comparative Studies : Benchmarking this compound against analogs (e.g., ethyl phenyl sulfide) to isolate steric/electronic effects .

Data Contradiction and Validation

Q. How should discrepancies in reported enantiomeric excess (ee) values for sulfoxides be addressed?

  • Standardized Protocols : Replicating reactions under identical conditions (pH 9.0 Tris-HCl buffer, 25°C) .
  • Chiral Stationary Phase Calibration : Using commercially available (R)- and (S)-sulfoxide standards to validate HPLC retention times .
  • Interlaboratory Comparisons : Collaborative studies to control for instrument-specific biases .

Q. What experimental evidence challenges the radical-mediated oxidation of this compound?

demonstrated that this compound does not undergo aryl exchange with p-tolyl disulfide, ruling out radical intermediates. Additional support includes:

  • Lack of CIDNP Signals : In photochemical studies, indicating no radical pair formation .
  • Kinetic Consistency : First-order dependence on catalyst concentration aligns with ionic mechanisms, not radical chain processes .

Methodological Frameworks

Q. How can computational modeling guide the design of this compound derivatives with tailored reactivity?

  • Molecular Dynamics (MD) Simulations : To predict enzyme-substrate docking poses for BVMO-catalyzed reactions .
  • QSAR Models : Correlating sulfide substituent electronic parameters (Hammett σ) with oxidation rates .
  • TDDFT Calculations : To simulate UV-Vis spectra of intermediates in proposed mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.